B1577103 Palustrin-RA peptide precursor

Palustrin-RA peptide precursor

Cat. No.: B1577103
Attention: For research use only. Not for human or veterinary use.
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Description

The Palustrin-RA peptide precursor is a synthetic, 20-amino acid peptide (Sequence: TMKKSLLLLFFIGTISLSLC) provided for research applications. This precursor is a key biosynthetic intermediate for antimicrobial peptides (AMPs) found in the skin secretions of the golden crossband frog, Odorrana andersonii . AMPs are crucial components of the innate immune system in amphibians, offering a rich source for developing new therapeutic agents against antibiotic-resistant bacteria . They are typically cationic and amphipathic, allowing them to interact with and disrupt the anionic membranes of pathogens, a mechanism that makes it difficult for bacteria to develop resistance . Research into frog-sourced AMPs, including those from the Palustrin family, focuses on overcoming the bottlenecks of traditional antibiotic development, such as high toxicity and manufacturing costs, by exploring truncated or modified versions that maintain efficacy while improving safety profiles . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. The peptide is delivered as a lyophilized powder with a stated purity of >97% and should be stored at or below -20°C .

Properties

bioactivity

Antimicrobial

sequence

TMKKSLLLLFFIGTISLSLC

Origin of Product

United States

Molecular Biology and Gene Expression of Palustrin Ra Peptide Precursor

Genomic Organization of Palustrin-RA Precursor Genes

The genes that encode antimicrobial peptides in ranid frogs are understood to have arisen from multiple gene duplication events, leading to a wide diversity of peptides. nih.gov The palustrin family of peptides, found in North American ranid frogs, is a product of this evolutionary diversification. researchgate.net

The genomic architecture of amphibian AMPs, including palustrins, typically follows a conserved pattern. Research on closely related palustrin genes, such as prepropalustrin-2CE2 from the Chinese brown frog, Rana chensinensis, has revealed a characteristic structure. nih.govresearchgate.net The gene for this palustrin precursor is composed of three exons separated by two introns. nih.govresearchgate.net This tripartite gene organization is a common feature among many amphibian AMP gene families. nih.govresearchgate.net

The first exon typically encodes the 5'-untranslated region (5'-UTR) and the signal peptide sequence, which directs the nascent polypeptide into the secretory pathway. The second exon codes for the acidic propiece region of the precursor. The third exon contains the sequence for the mature, biologically active palustrin peptide, followed by the 3'-untranslated region. The introns, particularly in amphibian AMP genes, can be quite large. researchgate.net

Table 1: Genomic Structure of a Representative Palustrin Precursor Gene (prepropalustrin-2CE2)

Genomic Element Function Reference
Exon 1 Encodes 5'-UTR and signal peptide nih.gov, researchgate.net
Intron 1 Intervening non-coding sequence nih.gov, researchgate.net
Exon 2 Encodes the acidic propiece nih.gov, researchgate.net
Intron 2 Intervening non-coding sequence nih.gov, researchgate.net

| Exon 3 | Encodes the mature peptide and 3'-UTR | nih.gov, researchgate.net |

The regulation of gene expression is controlled by promoter regions located upstream of the transcription start site. wikipedia.org Analysis of the promoter region for the prepropalustrin-2CE2 gene has identified binding sites for key regulatory factors. nih.govresearchgate.net These findings are crucial for understanding how the frog's innate immune system responds to external threats.

It has been demonstrated that the promoter regions of many inducible amphibian AMP genes contain recognition sites for nuclear factors, with the NF-κB/IκBα pathway playing a significant role. researchgate.net For the prepropalustrin-2CE2 gene, specific experiments have confirmed that transcription factors from the NF-κB family, namely RelA and NF-κB1, can directly interact with motifs within the promoter to activate transcription. nih.govresearchgate.netresearchgate.net This interaction is a key mechanism for upregulating the production of antimicrobial peptides in response to stimuli. nih.govresearchgate.net

Table 2: Identified Regulatory Elements in a Palustrin Precursor Promoter

Regulatory Factor Family Function Reference
NF-κB1 NF-κB Transcription factor that binds to the promoter to activate gene expression. nih.gov, researchgate.net

| RelA | NF-κB | Transcription factor that binds to the promoter to activate gene expression. | nih.gov, researchgate.net |

Transcriptional Regulation of Palustrin-RA Precursor Expression

The expression of the Palustrin-RA precursor gene is not static but is dynamically regulated by various internal and external signals, ensuring that the peptide is produced when needed for defense.

The primary function of palustrins as antimicrobial peptides suggests that their expression is induced by pathogenic challenge. Studies on Rana chensinensis have shown that the transcription levels of prepropalustrin-2CE2 are significantly upregulated following stimulation with bacteria such as E. coli and S. aureus, as well as with the bacterial cell wall component lipopolysaccharide (LPS). nih.govresearchgate.net This demonstrates a direct link between microbial threat and the activation of the peptide's gene expression machinery. nih.gov

In addition to environmental pathogens, physiological state also modulates expression. Expression of the prepropalustrin-2CE2 gene was observed to increase with the developmental stage in tadpoles. researchgate.net Conversely, hormonal signals can have an inhibitory effect; glucocorticoid treatment has been shown to inhibit the transcription of AMP genes in frogs of the Rana genus, potentially by increasing the synthesis of the inhibitor protein IκBα. researchgate.netbcreptilesandamphibians.ca

Table 3: Known Modulators of Palustrin Precursor Gene Expression

Modulator Type Effect on Expression Reference
Escherichia coli Environmental (Bacterial) Upregulation nih.gov, researchgate.net
Staphylococcus aureus Environmental (Bacterial) Upregulation nih.gov, researchgate.net
Lipopolysaccharide (LPS) Environmental (Chemical) Upregulation nih.gov, researchgate.net
Developmental Stage Physiological Increased expression with tadpole development researchgate.net

| Glucocorticoids | Physiological (Hormonal) | Inhibition | researchgate.net, bcreptilesandamphibians.ca |

The primary site of synthesis and storage for Palustrin-RA and other amphibian skin peptides is the granular glands distributed throughout the skin. nih.govresearchgate.netimrpress.com These glands produce and secrete a potent cocktail of bioactive molecules upon stimulation, such as during a predatory attack or microbial infection. imrpress.com Molecular studies, including transcriptome analyses and cDNA library construction, consistently utilize frog skin as the source material for identifying these peptide precursors, confirming the skin as the principal tissue for their expression. mdpi.comnih.gov

cDNA Cloning and Characterization of Palustrin-RA Precursor

Molecular cloning techniques, particularly the construction and screening of cDNA libraries from frog skin, have been fundamental to identifying and characterizing the precursors of antimicrobial peptides. mdpi.comnih.gov These studies reveal that peptides like Palustrin-RA are initially synthesized as larger, inactive precursor proteins. mdpi.comuol.de

The typical structure of a ranid frog AMP precursor, as deduced from cDNA clones, is tripartite, consisting of:

An N-terminal signal peptide sequence that is highly conserved among related species. mdpi.com

An acidic propiece, which is thought to keep the mature peptide inactive during storage. mdpi.com

The C-terminal sequence of the mature, active peptide. mdpi.com

This precursor structure is post-translationally processed to release the final, active peptide. uol.de Research on the genetics of Rana arvalis, the species from which Palustrin-RA is isolated, has involved the amplification and sequencing of the genomic regions corresponding to the acidic propiece and the hypervariable mature peptide domain of the palustrin gene, confirming this general structural model for the Palustrin-RA precursor. researchgate.netnih.gov

Table 4: General Structure of a Palustrin Precursor Protein from cDNA Analysis

Precursor Region Characteristics Primary Function Reference
Signal Peptide N-terminal, highly conserved Directs protein to secretory pathway mdpi.com
Acidic Propiece Highly acidic, variable sequence Maintains inactivity of the mature peptide mdpi.com

| Mature Peptide | C-terminal, cationic, amphipathic | The final, biologically active molecule | mdpi.com |

Biosynthesis and Post Translational Processing of Palustrin Ra Peptide Precursor

General Mechanism of Amphibian AMP Precursor Processing

The biosynthesis of amphibian antimicrobial peptides is a classic example of post-translational modification, beginning with the ribosomal synthesis of a precursor protein, often referred to as a prepropeptide. nih.govwikipedia.org This initial polypeptide is inactive and serves as a transport and storage form. The precursor is directed into the secretory pathway, where it undergoes a series of enzymatic modifications. wur.nl

A critical step in this pathway is limited proteolysis, where specific enzymes cleave the precursor at designated sites to release the final, active peptide. nih.gov This controlled cleavage is essential for activating many biologically active molecules, including hormones and neuropeptides, from their inert precursors. nih.govnih.gov In addition to cleavage, many amphibian peptides undergo further modifications, such as C-terminal amidation, which can be crucial for their biological activity and stability. plos.orguol.de This entire process allows for the safe synthesis and storage of potent peptides within the amphibian's granular skin glands, ready for rapid secretion upon injury or threat. plos.orgacs.org

Tripartite Structure of the Palustrin-RA Precursor

Like many other amphibian AMPs, the precursor for Palustrin-RA exhibits a conserved tripartite structure. uol.denih.govscienceopen.com This organization consists of three distinct domains: an N-terminal signal peptide, a central acidic pro-sequence or spacer domain, and the C-terminal region containing the sequence of the mature antimicrobial peptide. uol.denih.govscienceopen.comnih.gov This modular design is a hallmark of ribosomally synthesized and post-translationally modified peptides (RiPPs) and is fundamental to their biogenesis and regulation. nih.gov

Domain Function Typical Characteristics
N-Terminal Signal Peptide Directs the precursor to the secretory pathway. nih.govHydrophobic; typically 22 amino acids long. scienceopen.comnih.gov
Acidic Pro-Sequence/Spacer Maintains the mature peptide in an inactive state; may aid in proper folding. nih.govuol.deRich in acidic amino acid residues (e.g., Aspartic acid, Glutamic acid). scienceopen.comnih.gov
C-Terminal Mature Peptide The final, biologically active antimicrobial peptide. nih.govebi.ac.ukCationic and amphipathic; contains the "Rana box" motif in many ranid frogs. nih.gov

The biosynthesis of the Palustrin-RA precursor begins with a hydrophobic N-terminal signal peptide. nih.govnih.govscienceopen.com The primary function of this domain is to guide the newly synthesized polypeptide chain into the endoplasmic reticulum, thereby entering the cell's secretory pathway. nih.govwur.nl This signal sequence is typically around 22 amino acids in length. scienceopen.comnih.gov Once the precursor has been successfully translocated into the endoplasmic reticulum, the signal peptide is removed by a signal peptidase. wur.nl

Following the signal peptide is an acidic pro-sequence or spacer domain. uol.denih.gov This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. scienceopen.comnih.gov This acidic domain is believed to play a crucial role in neutralizing the cationic charge of the mature peptide region, thus keeping the precursor in a biologically inactive state during its transit through the secretory pathway and during storage. uol.de This prevents the cytotoxic mature peptide from disrupting the host's own cellular membranes before secretion. uol.de

The C-terminal domain of the precursor contains the amino acid sequence that will become the mature, active Palustrin-RA peptide. nih.govebi.ac.uk This region is what confers the antimicrobial properties to the final molecule. ebi.ac.uknih.gov In many peptides from ranid frogs, including the palustrin family, this mature domain contains a characteristic cyclic heptapeptide (B1575542) sequence known as the "Rana box," which is formed by a disulfide bridge. nih.govnih.gov

Proteolytic Cleavage Sites and Enzymes Involved

The activation of the mature peptide from its precursor is accomplished through precise proteolytic cleavage. nih.govvulcanchem.com This processing occurs at specific recognition sites within the precursor sequence, catalyzed by a class of enzymes known as endoproteases. nih.govacs.org These enzymes recognize and cut the polypeptide chain at specific amino acid motifs, most commonly at pairs of basic amino acid residues that flank the mature peptide sequence. nih.govplos.org

The primary endoproteases responsible for this cleavage in the secretory pathway are prohormone convertases (PCs), such as furin, PC1/3, and PC2. plos.org Following the initial endoproteolytic cut, the remaining basic residues at the C-terminus of the newly liberated peptide are typically removed by carboxypeptidases to yield the final mature product. nih.gov

Enzyme Class Function Example
Endoproteases Perform the initial cleavage of the precursor protein at specific recognition sites. nih.govProhormone Convertases (e.g., Furin, PC1/3, PC2). plos.org
Exopeptidases Remove remaining basic amino acid residues from the C-terminus after initial cleavage. nih.govCarboxypeptidases (e.g., CPE, CPD). nih.gov

A highly conserved feature of amphibian AMP precursors, including that of Palustrin-RA, is the presence of a dibasic amino acid processing site immediately preceding the N-terminus of the mature peptide sequence. uol.denih.gov The most common of these recognition signals is the Lys-Arg (Lysine-Arginine) pair. wur.nluol.denih.govvulcanchem.com

This Lys-Arg motif serves as a specific recognition and cleavage site for the prohormone convertase enzymes. nih.govplos.org The enzymes bind to this dibasic site and cleave the peptide bond on the C-terminal side of the pair, liberating the mature peptide from the acidic spacer domain. nih.govplos.org While Lys-Arg is very common, other dibasic pairs like Arg-Arg or Lys-Lys can also function as processing signals. nih.govuol.de The specificity of this cleavage is critical, ensuring that the mature peptide is released precisely and efficiently to become biologically active. nih.govcore.ac.uk

Endogenous Proteases and Their Cleavage Specificity

The liberation of the mature Palustrin-RA from its precursor form is accomplished by endogenous proteases that recognize and cleave specific amino acid sequences. This proteolytic cleavage is a critical step in the activation of the peptide.

Research on related palustrin peptides has identified specific processing sites that signal for enzymatic action. nih.gov For instance, the precursor for palustrin-2ISb contains a Lys-Arg processing site, which is a canonical recognition sequence for proprotein convertases, a family of serine proteases. nih.gov These enzymes are known to cleave precursor proteins at basic amino acid residues. wikipedia.org The general nomenclature for describing cleavage sites designates the peptide bond cleaved as being between the P1 and P1' positions. qiagenbioinformatics.com In the case of a Lys-Arg site, Arginine would be in the P1 position.

The skin secretions of amphibians are known to contain a variety of peptidases, which supports the presence of a localized enzymatic machinery for peptide maturation. researchgate.net Studies identifying peptide fragments from these secretions have provided insight into the activities of these endogenous proteases. researchgate.net The primary proteases involved in the processing of such peptides are typically endopeptidases that make the initial cuts to release the propeptide, followed by carboxypeptidases that may trim residues from the C-terminus. nih.gov While the specific proteases for Palustrin-RA are not definitively identified, the classes of enzymes involved are well-established in the processing of similar amphibian antimicrobial peptides. frontiersin.orgplos.org

Protease ClassTypical Recognition Site (P1 residue)Potential Role in Palustrin-RA Maturation
Proprotein Convertases (Serine Proteases)Basic residues (Arg, Lys)Primary cleavage of the propeptide from the precursor at specific dibasic sites like Lys-Arg. nih.gov
Cathepsins (Cysteine Proteases)Broad specificity, varies by cathepsin typeMay be involved in the degradation or processing of precursor proteins within endosomal compartments. frontiersin.orgplos.org
CarboxypeptidasesC-terminal basic residuesTrimming of C-terminal residues after initial propeptide cleavage. nih.gov

Disulfide Bond Formation and Cyclization in Mature Palustrin-RA

A defining structural feature of the palustrin family of peptides, including Palustrin-RA, is a cyclic domain at the C-terminal end. nih.gov This loop is formed by the creation of a disulfide bond between the thiol groups of two cysteine residues. wikipedia.org This process, known as oxidative folding, is crucial for the peptide's three-dimensional structure, stability, and biological function. wikipedia.orgnih.gov

The formation of this disulfide bridge creates a conserved cyclic heptapeptide region often referred to as the "Rana box," a hallmark of many peptides isolated from Ranidae family frogs. nih.govnih.gov This cyclization constrains the conformation of the peptide, which can enhance its binding affinity to target membranes and increase its resistance to degradation by other proteases. biosynth.com The cellular environment where this occurs is typically an oxidizing one, such as the endoplasmic reticulum, where specialized enzymes facilitate the correct pairing and bonding of cysteine residues. wikipedia.orgmdpi.com

ProcessDescriptionSignificance
Residues InvolvedTwo Cysteine (Cys) residues within the peptide sequence.The thiol (-SH) groups of the cysteine side chains are the reactants for the bond. wikipedia.org
Bond TypeCovalent Disulfide Bond (-S-S-).A strong covalent linkage that stabilizes the peptide's tertiary structure. wikipedia.org
Resulting StructureIntramolecular cyclic domain (e.g., "Rana box"). nih.govnih.govReduces conformational flexibility, potentially increasing target specificity and stability. biosynth.comnih.gov
Cellular LocationTypically the Endoplasmic Reticulum (ER).The oxidizing environment of the ER is conducive to disulfide bond formation. nih.govmdpi.com

Other Relevant Post-Translational Modifications Affecting Peptide Maturation and Function

Beyond proteolytic cleavage and disulfide bridging, other post-translational modifications (PTMs) can occur that are vital for the full maturation and function of peptides. wikipedia.orgnih.gov For many amphibian antimicrobial peptides, one of the most common and functionally significant PTMs is C-terminal amidation.

In this modification, the C-terminal carboxyl group is converted to an amide group (-CONH2). This change removes the negative charge from the C-terminus and can be critical for the peptide's antimicrobial activity. Furthermore, amidation often protects the peptide from degradation by carboxypeptidases, thereby increasing its half-life in a biological context. While not every peptide undergoes this modification, it is a frequent strategy observed in nature to enhance peptide potency and stability. Analysis of the cDNA for a related peptide, palustrin-2ISb, revealed that the precursor contained three additional amino acid residues at the C-terminus that are absent in the mature peptide, indicating processing by carboxypeptidases which can be a prerequisite for amidation. nih.gov

ModificationDescriptionPotential Functional Impact
C-terminal AmidationConversion of the C-terminal carboxylic acid to an amide.Neutralizes negative charge, can increase antimicrobial activity, and enhances stability by blocking carboxypeptidase action. nih.gov
C-terminal TrimmingRemoval of C-terminal amino acid residues by carboxypeptidases.A necessary step to expose the correct C-terminus for amidation or to achieve the final active peptide sequence. nih.gov
GlycosylationAttachment of carbohydrate molecules to specific amino acid residues.Can promote protein folding and improve stability. wikipedia.org (Note: Not commonly documented for the palustrin family).

Structural Biology and Conformation of Palustrin Ra and Its Derivatives

Three-Dimensional Structure Elucidation of Palustrin Peptides

The determination of the three-dimensional structure of palustrin peptides provides critical insights into their mechanism of action. To date, palustrin-Ca is the only palustrin peptide for which the three-dimensional structure has been elucidated. nih.gov

In environments that mimic biological membranes, such as a mixture of water and 2,2,2-trifluoroethanol (B45653) (TFE) or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, palustrin peptides like palustrin-Ca adopt a distinct alpha-helical conformation. biorxiv.orgnih.gov For palustrin-Ca, this alpha-helix extends from residue Isoleucine-6 (Ile6) to Alanine-26 (Ala26). nih.govbiorxiv.org This amphipathic helical structure is a common feature of many host defense peptides, allowing them to interact with and disrupt microbial cell membranes. biorxiv.org The hydrophobic residues of the helix penetrate the lipid core of the membrane, while the hydrophilic residues interact with the aqueous environment or the polar head groups of the lipids. biorxiv.orgresearchgate.net Molecular dynamics simulations have shown that palustrin-Ca maintains this alpha-helical structure and orients itself parallel to the surface of the micelle, an energetically favorable position that facilitates hydrophobic and electrostatic interactions. nih.govresearchgate.net The formation of this secondary structure is crucial for the peptide's antimicrobial and anticancer activities. nih.govbiorxiv.org

A characteristic feature of many antimicrobial peptides isolated from ranid frogs, including palustrins, is the presence of a C-terminal cyclic disulfide-bridged domain, often referred to as the "Rana box". researchgate.netnih.govmdpi.com This structure is formed by a disulfide bond between two cysteine residues, creating a loop of several amino acids. researchgate.netmdpi.com In palustrin-Ca, this cyclic domain is a heptapeptide (B1575542) formed by a disulfide bridge between Cysteine-23 (Cys23) and Cysteine-29 (Cys29). nih.govbiorxiv.orgnih.gov This intramolecular bond provides significant structural stability to the peptide. smolecule.com The Rana box is believed to play a role in stabilizing the alpha-helical conformation and may be important for the peptide's resistance to proteolytic degradation. nih.govsmolecule.com Disruption of this disulfide bridge can lead to a reduction in the peptide's biological activity, highlighting its functional importance. nih.gov However, in some brevinin-2 (B1175259) family peptides, removal of the Rana box has been shown to enhance antimicrobial activity. mdpi.com

In contrast to their structured conformation in membrane-mimetic environments, host defense peptides like palustrins are typically unstructured or exist in a random coil conformation in aqueous solutions. biorxiv.orgresearchgate.net This conformational flexibility is a hallmark of many intrinsically disordered proteins and peptides. biorxiv.orgresearchgate.net The absence of a defined secondary structure in an aqueous environment prevents aggregation and allows the peptide to remain soluble and available for interaction with target membranes. researchgate.net The transition to a folded, active conformation occurs upon encountering the specific environment of a biological membrane. biorxiv.org

Advanced Structural Characterization Methodologies

A variety of sophisticated biophysical techniques are employed to determine the three-dimensional structure and conformational dynamics of peptides like palustrin-RA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. biorxiv.orgmdpi.com Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to assign the resonances of individual amino acid residues and to determine through-space proximities between protons, respectively. biorxiv.org For palustrin-Ca, 2D NMR spectroscopy in a 50:50 water/TFE-d3 mixture was instrumental in defining its alpha-helical structure and the C-terminal cyclic domain. nih.govbiorxiv.orgnih.gov The chemical shift deviations from random coil values provide information about the formation of secondary structural elements like alpha-helices. biorxiv.orgresearchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides. nih.govrsc.orgresearchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. researchgate.net The resulting CD spectrum provides a signature of the peptide's secondary structure content. researchgate.net An alpha-helical conformation, for instance, is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 190 nm. researchgate.net CD spectroscopy is particularly useful for monitoring conformational changes, such as the transition from a random coil in aqueous solution to an alpha-helix in a membrane-mimetic environment. mdpi.com

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the atomic-level interactions between peptides and biological membranes. rsc.org These simulations provide a dynamic view of how peptides like those in the Palustrin family bind to and perturb cell membranes, which is fundamental to their mechanism of action. nih.gov

A detailed MD simulation was conducted on Palustrin-Ca, a potent antimicrobial and anticancer peptide from the American bullfrog Lithobates catesbeianus, to model its interaction with a bacterial membrane-mimicking environment composed of sodium dodecyl sulphate (SDS) micelles. biorxiv.orgresearchgate.netnih.gov The simulation revealed that the peptide, initially positioned near the micelle's core, quickly translocates to the surface-water boundary. biorxiv.org Throughout the simulation, Palustrin-Ca maintained its stable α-helical structure, spanning from residue Isoleucine-6 to Alanine-26. biorxiv.orgresearchgate.netnih.gov

The peptide adopted an orientation parallel to the micelle's surface, a position that is energetically favorable. biorxiv.orgresearchgate.net This orientation allows the peptide's hydrophobic residues (like Leucine, Isoleucine, and Phenylalanine) to penetrate the hydrophobic core of the micelle, while the hydrophilic and positively charged residues (like Lysine) remain exposed to the aqueous environment or interact with the negatively charged sulfate headgroups of the SDS molecules. biorxiv.orgresearchgate.net This amphipathic interaction is crucial for membrane binding and is a characteristic feature of many antimicrobial peptides. nih.gov The simulations underscore the importance of both electrostatic and hydrophobic forces in guiding the peptide to its target membrane and stabilizing its bound conformation. biorxiv.org

Table 1: Summary of Molecular Dynamics Simulation Findings for Palustrin-Ca

Parameter Observation Significance
Peptide Conformation Maintained a stable α-helix from Ile⁶ to Ala²⁶. biorxiv.orgresearchgate.netnih.gov The helical structure is essential for its biological function.
Peptide Orientation Adopted a position parallel to the micelle surface. biorxiv.orgresearchgate.net Maximizes favorable interactions for membrane disruption.
Key Interactions Hydrophobic residues penetrated the micelle core; Lysine (B10760008) side chains interacted with negatively charged headgroups. biorxiv.orgresearchgate.net Demonstrates the dual role of hydrophobicity and charge in membrane binding.

| Energetics | The parallel surface orientation was identified as the most energetically favorable state. biorxiv.org | The peptide spontaneously adopts the most effective conformation for membrane interaction. |

Structure-Activity Relationship (SAR) Studies of Palustrin-RA and Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological efficacy. By systematically modifying the peptide's sequence and observing the resulting changes in activity, researchers can identify the key components responsible for its function.

Rational Design and Synthesis of Truncated and Modified Analogues

The rational design of peptide analogues often involves truncating the peptide chain to determine the minimal sequence required for activity or to remove regions that may hinder its function. researchgate.netnih.gov This approach has been successfully applied to the palustrin family.

In a study on Palustrin-2ISb, an antimicrobial peptide isolated from the endangered frog Odorrana ishikawae, researchers synthesized a truncated version of the native peptide. nih.gov The full-length Palustrin-2ISb consists of 36 amino acid residues. nih.gov A truncated analogue was created that contained only the first 29 amino acids, effectively removing the seven residues C-terminal to the conserved "Rana box" cyclic domain. nih.gov Remarkably, this 29-amino acid truncated peptide exhibited greater antimicrobial activity against several microorganisms, including E. coli, Staphylococcus aureus, and Candida albicans, than the original 36-amino acid peptide. nih.gov This finding suggests that the C-terminal tail of the native peptide is not essential for its antimicrobial action and may even slightly diminish its potency.

Table 2: Comparison of Native and Truncated Palustrin-2ISb

Peptide Length (Amino Acids) Key Feature Relative Antimicrobial Activity
Palustrin-2ISb (Native) 36 Full-length peptide. nih.gov Baseline

| Palustrin-2ISb (Truncated) | 29 | Lacks 7 C-terminal residues. nih.gov | Greater than native peptide. nih.gov |

Impact of Amino Acid Substitutions on Peptide Conformation and Biological Activity

The substitution of specific amino acids is a powerful technique to probe their individual contributions to a peptide's structure and function. nih.govresearchgate.net Such modifications can drastically alter a peptide's net charge, hydrophobicity, and amphipathicity, which in turn affects its biological activity and cytotoxicity. nih.gov

Further substitutions were made to the OG2 derivative to assess the role of its Cysteine residues. When the Cysteine residues were replaced by either Alanine (in analogue OG2A) or Tryptophan (in analogue OG2W), the resulting peptides were less effective against bacteria and caused significantly more hemolysis. nih.gov This demonstrates the critical importance of the Cysteine residues, which typically form a disulfide bridge that stabilizes the peptide's conformation. biorxiv.org Additionally, substituting the C-terminal Threonine of OG2 (analogue OG2N) led to decreased cytotoxicity and a more rapid killing of gram-positive bacteria. nih.gov These findings highlight how targeted amino acid substitutions can fine-tune the therapeutic properties of palustrin peptides.

Table 3: Properties and Activities of Palustrin-OG1 and its Derivatives

Peptide Modification from Parent Peptide Key Property Change Antimicrobial Activity Cytotoxicity (Hemolysis)
OG1 (Parent) - Baseline Baseline Baseline
OG2 Substitutions increasing charge & amphipathicity, decreasing hydrophobicity. nih.gov Increased therapeutic index Higher than OG1. nih.gov Lower than OG1. nih.gov
OG2A Cysteine residues of OG2 replaced by Alanine. nih.gov Disrupted disulfide bridge potential Less effective than OG2. nih.gov Greater than OG2. nih.gov
OG2W Cysteine residues of OG2 replaced by Tryptophan. nih.gov Disrupted disulfide bridge potential Less effective than OG2. nih.gov Greater than OG2. nih.gov

| OG2N | C-terminal Threonine of OG2 substituted. nih.gov | Altered C-terminus | Improved killing kinetics. nih.gov | Decreased compared to OG2. nih.gov |

Biological Activities and Mechanisms of Action of Palustrin Ra and Its Derivatives

Antimicrobial Activity Profile

Palustrin peptides and their derivatives have demonstrated a significant and broad-spectrum antimicrobial activity profile, encompassing a variety of bacterial and fungal pathogens. This activity is a hallmark of many host defense peptides found in amphibians, serving as a crucial component of their innate immune system.

Broad Spectrum Activity Against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Peptides belonging to the palustrin-2 family consistently exhibit robust antimicrobial activity against a wide array of both Gram-positive and Gram-negative bacteria. latrobe.edu.au This broad-spectrum efficacy makes them subjects of considerable scientific interest as potential templates for new antibiotic development.

For instance, the novel peptide palustrin-2LTb, identified from the Kuatun frog (Hylarana latouchii), has shown marked antibacterial activity, particularly against Gram-negative species such as Escherichia coli (ATCC 8739) and Klebsiella pneumoniae (ATCC 43816). nih.gov Another member of this family, Palustrin-Ca from the American bullfrog (Lithobates catesbeianus), also displays potent broad-spectrum antibacterial properties. biorxiv.org

Studies on synthetic analogues and fragments of palustrin peptides have further elucidated their antibacterial potential. Truncated versions of palustrin-2ISb, for example, have shown effective antimicrobial action. mdpi.com Similarly, research on palustrin-2LTb and its fragments has demonstrated that modifications to the peptide's structure can influence its activity spectrum, with certain fragments showing enhanced activity against Gram-positive bacteria compared to the parent peptide. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of a representative palustrin-2 peptide, Palustrin-2LTb, and one of its potent fragments against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (µM) of Palustrin-2LTb and Its Active Fragment

Microorganism Strain Palustrin-2LTb Fragment 3
Staphylococcus aureus ATCC 6538 32 16
MRSA NCTC 12493 32 8
Enterococcus faecium NCTC 12697 >128 128
Escherichia coli ATCC 8739 8 4
Klebsiella pneumoniae ATCC 43816 8 4
Pseudomonas aeruginosa ATCC 9027 32 32

Data sourced from studies on Palustrin-2LTb. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, some palustrin peptides and their derivatives have demonstrated activity against fungal pathogens. However, the antifungal efficacy can be more variable than their antibacterial action. Generally, peptides in the palustrin-2 family tend to show weaker activity against the yeast Candida albicans when compared to their effects on bacteria. latrobe.edu.aumdpi.com

Despite this general trend, specific modifications to the peptide structure can enhance antifungal potency. For example, a particular fragment of palustrin-2LTb (Fragment 3) exhibited antifungal activity against C. albicans (ATCC 10231) with a MIC of 32 µM, an activity not as pronounced in the parent peptide. nih.gov This highlights the potential for designing palustrin-based peptides with tailored antifungal capabilities.

Activity Against Other Microorganisms (e.g., Mycobacteria)

While extensive research on the activity of the Palustrin-RA precursor or its direct derivatives against mycobacteria is not widely available, the broader class of antimicrobial peptides (AMPs) is known to be active against these challenging pathogens. nih.gov Mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis, possess a unique and complex cell wall that makes them resistant to many conventional antibiotics. AMPs represent a promising area of research for new anti-mycobacterial agents due to their alternative mechanisms of action. nih.gov Further investigation is required to specifically determine the efficacy of Palustrin-RA and its analogs against various Mycobacterium species.

Antimicrobial Mechanisms of Action

The primary mechanism by which palustrin peptides and other host defense peptides exert their antimicrobial effects is through the physical disruption of microbial cell membranes. nih.govmdpi.com This mode of action is rapid and less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov

Membrane Disruption and Permeabilization Models (e.g., Barrel-Stave, Toroidal Pore, Carpet)

The bactericidal activity of host defense peptides like those in the palustrin family is generally attributed to their ability to permeabilize and disrupt the cell membrane. biorxiv.org This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane. biorxiv.org Following this initial binding, the peptides interact with the lipid bilayer, leading to its destabilization. Several models have been proposed to describe this process:

Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. biorxiv.org

Toroidal Pore Model: This model also involves the formation of a transmembrane pore. However, in this case, the peptides, along with the head groups of the surrounding lipids, bend inward to line the pore. This creates a continuous channel where the water core is lined by both the peptides and the lipid headgroups. latrobe.edu.aubiorxiv.org

Carpet Model: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, creating a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and integrity, leading to its disintegration in a detergent-like manner. latrobe.edu.aumdpi.com

The exact model that a specific palustrin peptide follows may depend on its concentration, its specific amino acid sequence, and the composition of the target membrane.

Interactions with Microbial Cell Components (e.g., Phospholipids (B1166683), Lipid II)

The initial and crucial step in the antimicrobial action of palustrin peptides is their interaction with specific components of the microbial cell envelope. The cationic nature of these peptides facilitates a strong electrostatic attraction to the anionic molecules present in bacterial membranes, such as phospholipids and, in Gram-negative bacteria, lipopolysaccharides (LPS). nih.govbiorxiv.org

A molecular dynamics simulation of Palustrin-Ca demonstrated that the peptide preferentially aligns parallel to the surface of a bacterial membrane mimic. This orientation allows its hydrophobic residues to penetrate the hydrophobic core of the membrane while the hydrophilic residues interact with the aqueous environment and the charged lipid headgroups. biorxiv.org

Furthermore, a key target for many antimicrobial peptides is Lipid II , an essential precursor molecule in the synthesis of the bacterial cell wall peptidoglycan. By binding to Lipid II, peptides can interfere with cell wall construction and can also use Lipid II as an anchor to facilitate the formation of pores in the membrane. While direct evidence for the interaction of Palustrin-RA with Lipid II is still under investigation, it remains a plausible and significant mechanism of action given the established roles of Lipid II as a target for numerous other antimicrobial peptides.

Modulation of Intracellular Targets

While the primary mechanism of action for many antimicrobial peptides, including those in the palustrin family, is the disruption of cellular membranes, some studies suggest that these peptides or their derivatives may also interact with intracellular targets. However, direct evidence for Palustrin-RA or its close derivatives specifically modulating intracellular signaling pathways is limited.

The proposed intracellular actions of similar bioactive peptides often involve interfering with fundamental cellular processes. These can include the inhibition of nucleic acid and protein synthesis, or interaction with intracellular signaling cascades that regulate cell proliferation, apoptosis, and immune responses. For instance, some antimicrobial peptides have been shown to translocate across the cell membrane and interact with intracellular components, although this is not the primary mechanism for all such peptides.

In the context of anticancer activity, the induction of apoptosis is a key intracellular event. While membrane lysis can trigger apoptosis, it is also plausible that peptides that enter the cell could directly activate apoptotic pathways. This could involve interactions with mitochondrial proteins or caspases. However, specific studies detailing the direct interaction of Palustrin-RA with such intracellular targets are not yet available in the scientific literature.

Anticancer Activity (in vitro/animal models)

Peptides belonging to the palustrin family have demonstrated notable anticancer activities in preclinical studies. These investigations, primarily conducted using in vitro cell cultures and in some cases, animal models, highlight the potential of these peptides as novel therapeutic agents against various cancers.

Activity Against Specific Cancer Cell Lines (e.g., Gastric Cancer SGC-7901)

A significant body of research has focused on the efficacy of palustrin peptides against human gastric adenocarcinoma cells, particularly the SGC-7901 cell line. A closely related peptide, Palustrin-Ca, has shown potent cytotoxic activity against SGC-7901 cells. nih.gov Studies have reported a half-maximal inhibitory concentration (IC50) for Palustrin-Ca against SGC-7901 cells, indicating its strong anti-proliferative effect.

The activity of these peptides is often dose-dependent, with higher concentrations leading to increased cancer cell death. The selectivity of these peptides for cancer cells over normal, healthy cells is a critical area of investigation, with some studies suggesting a preferential action against malignant cells.

Table 1: In Vitro Anticancer Activity of Palustrin-Ca

Cell LineCancer TypeIC50 (µg/mL)
SGC-7901Human Gastric Adenocarcinoma0.951 nih.gov

Proposed Mechanisms of Antitumor Action (e.g., Membrane-Mediated Lysis)

The predominant proposed mechanism for the anticancer activity of palustrin peptides is the direct disruption of the cancer cell membrane, leading to lysis. nih.gov This mechanism is analogous to their antimicrobial action and is attributed to the physicochemical properties of the peptides, including their cationic and amphipathic nature.

Several models have been proposed to describe the process of membrane-mediated lysis by antimicrobial and anticancer peptides:

Toroidal Pore Model: Peptides aggregate and induce the lipid monolayer to bend inward, creating a pore where the peptide core is associated with the lipid head groups.

Barrel-Stave Model: Peptides insert into the membrane perpendicular to the lipid bilayer, forming a barrel-like pore.

Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.

The initial electrostatic interaction between the positively charged peptide and the negatively charged cancer cell membrane is a crucial first step. Cancer cell membranes are typically more anionic than those of normal cells due to a higher concentration of phosphatidylserine (B164497) and other anionic lipids on the outer leaflet. This difference in surface charge is believed to contribute to the selective targeting of cancer cells by these peptides.

Other Relevant Biological Activities

Beyond their direct antimicrobial and anticancer effects, peptides of the palustrin family and their derivatives are being investigated for a range of other biological activities that could have therapeutic implications.

Immunomodulatory Effects (in innate immunity)

Host defense peptides, the broader class to which palustrins belong, are increasingly recognized for their ability to modulate the host's innate immune response. While specific data on Palustrin-RA is scarce, the general immunomodulatory activities of similar peptides involve interactions with immune cells such as macrophages and neutrophils.

These peptides can act as signaling molecules, influencing cellular processes like chemotaxis, cytokine production, and phagocytosis. For example, some natural polysaccharides have been shown to activate macrophages through Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This activation can result in the production of various cytokines and chemokines that orchestrate the immune response.

The potential immunomodulatory effects of Palustrin-RA could involve:

Recruitment of immune cells: Attracting neutrophils and macrophages to the site of infection or tumor.

Modulation of cytokine release: Influencing the production of pro-inflammatory and anti-inflammatory cytokines.

Enhancement of phagocytosis: Increasing the capacity of macrophages to engulf and destroy pathogens or cancer cells.

Further research is needed to specifically elucidate the immunomodulatory properties of Palustrin-RA and its derivatives on the innate immune system.

Enzyme Inhibitory Activity

The potential for Palustrin-RA and its derivatives to act as enzyme inhibitors is an area of emerging interest, though specific targets have not been extensively characterized. Many natural peptides and their synthetic analogs have been found to inhibit the activity of various enzymes, including proteases and kinases.

Enzyme inhibition by peptides can occur through several mechanisms, including competitive, non-competitive, or uncompetitive inhibition, where the peptide binds to the active site or an allosteric site of the enzyme, thereby blocking its function.

Anti-Biofilm Properties of Palustrin-RA and its Derivatives

extensive search of scientific literature and databases has revealed no specific information or research findings regarding the anti-biofilm properties of a peptide designated as "Palustrin-RA" or its precursor. Similarly, investigations into closely related peptides within the Palustrin family, such as Palustrin-2AM from Rana amurensis, Palustrin-2LTb, and Palustrin-Ca, have not yielded any specific studies detailing their efficacy or mechanisms of action against bacterial biofilms.

While the broader class of antimicrobial peptides (AMPs), to which Palustrins belong, is known to include members with significant anti-biofilm capabilities, there is currently a lack of published data to substantiate this activity for the Palustrin family specifically. Research into the anti-biofilm potential of AMPs often investigates their ability to inhibit biofilm formation, disrupt established biofilms, and interfere with bacterial quorum sensing. However, no such detailed research findings or data tables could be compiled for Palustrin-RA or its derivatives due to the absence of relevant studies in the public domain.

Therefore, this section cannot provide detailed research findings, data tables, or a discussion on the anti-biofilm mechanisms of Palustrin-RA as per the requested outline, because such information does not appear to be available in the current body of scientific research.

Evolutionary and Comparative Analysis of Palustrin Ra Peptide Precursor

Phylogenetic Relationships within the Palustrin Family and Related AMPs

Anuran skin is a rich source of a multitude of AMPs, which are categorized into distinct families based on structural and sequence similarities. nih.govsemanticscholar.orgmdpi.comnih.gov The Palustrin family is a prominent group within the Ranidae family of frogs. mdpi.com Phylogenetic analyses constructed from the cDNA sequences of AMP precursors show that peptides cluster into their respective families, such as palustrins, brevinins, esculentins, and ranatuerins. nih.govresearchgate.net

Palustrin-2 peptides, for instance, are characterized by a conserved C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," which is a hallmark of many ranid AMPs. mdpi.comnih.govmdpi.com The primary structure of newly identified palustrins often shows a close relationship to those from other species within the same genus. For example, palustrin-2ISb from the endangered Odorrana ishikawae suggests a close evolutionary link to peptides from the Chinese odorous frog, Odorrana grahami. nih.gov Similarly, Palustrin-Ca, isolated from the American bullfrog Lithobates catesbeianus, is considered a member of the palustrin-2 family, sharing significant sequence identity with other peptides in this group. nih.govbiorxiv.org These relationships highlight a pattern of diversification within a conserved structural framework.

A comprehensive phylogenetic tree of AMPs from various frog species demonstrates that different families form distinct clades, indicating a shared ancestry followed by functional diversification. nih.govresearchgate.net The placement of the Palustrin family within these trees confirms its status as a distinct lineage among the diverse arsenal (B13267) of anuran defense peptides.

Comparative Sequence Analysis of Precursor Domains Across Anuran Species

The biosynthesis of Palustrin-RA and other anuran AMPs begins with a precursor protein, or prepropeptide, which has a characteristic tripartite structure. mdpi.comuol.de This structure consists of three distinct domains: an N-terminal signal peptide, an acidic pro-sequence (or spacer region), and the C-terminal mature peptide. mdpi.comnih.govnih.gov Cloning and sequencing of cDNAs encoding these precursors have revealed a fascinating evolutionary pattern of conservation and divergence among these domains. nih.govnih.gov

For example, the precursor for palustrin-2LTb from the Kuatun frog, Hylarana latouchii, is composed of a 22-residue signal peptide, a 19-residue acidic spacer region, and a 31-residue mature peptide. nih.gov Likewise, the precursor for palustrin-2ISb includes a signal peptide, an N-terminal acidic spacer, a Lys-Arg processing site, and the C-terminal mature peptide. nih.gov This conserved three-part organization is a fundamental feature of AMP production in frogs. mdpi.com

The signal peptide domain of the precursor is remarkably conserved, particularly among closely related species and within major evolutionary lineages. uol.denih.govresearchgate.netresearchgate.netmdpi.com This high degree of conservation is evident across the Ranidae and Hylidae families. nih.govresearchgate.net In Neobatrachia (a major lineage of modern frogs), the signal peptide is typically 22 amino acids long and is characterized by a distinctive double lysine (B10760008) motif near the N-terminus. researchgate.net

This strong conservation within lineages, contrasted with high divergence between ancient lineages (such as Neobatrachia, Bombinatoridae, and Pipidae), suggests that the fundamental mechanism for peptide secretion has been stable for long evolutionary periods. researchgate.net The conservation is so high that it has been exploited by researchers to design degenerate primers for "shotgun" cloning, a technique that efficiently amplifies and identifies novel AMP-coding transcripts from frog skin samples. nih.gov This approach leverages the conserved signal sequence to discover the highly variable mature peptides that follow.

Table 1. Characteristics of Anuran AMP Precursor Domains
DomainGeneral Length (Amino Acids)Key FeaturesDegree of ConservationPrimary Function
Signal Peptide~22Often contains a double lysine motif in Neobatrachia. researchgate.netHighly conserved within major lineages. uol.denih.govresearchgate.netDirects the precursor protein for secretion.
Acidic Pro-sequence (Spacer)Variable (~19-25)Rich in acidic residues (glutamic and aspartic acid). mdpi.comnih.gov Ends with a processing site (e.g., Lys-Arg). nih.govHypervariable. uol.demdpi.comKeeps the mature peptide inactive during storage; may assist in proper folding. uol.de
Mature PeptideVariable (~10-46)Cationic and amphipathic. mdpi.com Palustrin-2 members contain a C-terminal "Rana box". nih.govmdpi.comHypervariable; region of rapid diversification. nih.govnih.govThe final bioactive antimicrobial agent.

In stark contrast to the conserved signal peptide, the acidic pro-sequence and the mature peptide domains are hypervariable. uol.denih.gov The acidic spacer region is so named for its high content of negatively charged amino acids (glutamic and aspartic acid). mdpi.com Its variability is thought to be related to its function of maintaining the mature peptide in an inactive state during storage in the granular glands. uol.de

The most significant divergence occurs in the mature peptide domain, which is the ultimate effector molecule. nih.gov This region is subject to intense selective pressure, leading to rapid evolution and a vast diversity of peptide sequences, even between closely related species. nih.govmdpi.com This phenomenon is a classic example of a two-speed evolution within a single gene: the secretion signal is conserved, while the functional "warhead" rapidly diversifies. This rapid evolution in the mature peptide region is driven by an excess of non-synonymous nucleotide substitutions, which alter the resulting amino acid sequence. nih.gov

Genetic Diversity and Allelic Variation of Palustrin Genes in Amphibian Populations

The diversity of AMPs is not only observed between different species but also exists within a single species. Studies on leopard frogs (Rana genus) have shown that different populations can express different repertoires of AMPs. memphis.edu This intraspecies variation suggests that local populations may be adapting to different local pathogen communities.

The primary mechanism for generating this diversity appears to be gene duplication followed by positive selection. nih.gov Analysis of AMP genes in leopard frogs revealed that a single frog's genome contains multiple homologous copies of these genes. nih.gov Following duplication, these gene copies are free to diverge, with positive selection favoring changes in the mature peptide region. This process leads to a large number of different AMP genes within the genome. Conversely, the allelic variation at any single one of these gene loci tends to be low, suggesting that once a beneficial new peptide variant arises, it quickly sweeps through the population. nih.gov Therefore, frogs have evolved to combat pathogens by creating a diverse suite of AMPs through repeated gene duplication, rather than by maintaining a high level of allelic diversity at individual gene loci. nih.gov

Evolutionary Pressures Shaping AMP Diversity in Amphibians

The immense diversity of AMPs like those in the Palustrin family is not random; it is the result of powerful evolutionary pressures. The predominant theory is that this diversity is driven by an ongoing co-evolutionary "arms race" between the amphibian host and the microbial pathogens in its environment. nih.govresearchgate.net Amphibians inhabit environments teeming with bacteria and fungi, creating a strong selective pressure for a robust and adaptable chemical defense system. mdpi.com

This host-pathogen conflict drives the rapid evolution of the mature peptide region through a process known as diversifying or positive selection. nih.govyoutube.comyoutube.com Positive selection favors genetic changes that result in new amino acid sequences, potentially creating peptides with novel or enhanced antimicrobial activities that can overcome pathogen resistance. youtube.com Evidence for this is found in the high ratio of non-synonymous (amino acid-altering) to synonymous (silent) mutations in the DNA sequences encoding the mature peptides. nih.gov Similar patterns of episodic positive selection, where purifying selection is interspersed with bursts of positive selection, are seen in other immune system genes, such as Toll-like receptors in birds. plos.org

An alternative, though not mutually exclusive, hypothesis suggests that some AMPs may also have an anti-predator role, working in synergy with neurotoxins also present in the skin secretion. nih.gov In this scenario, the AMPs would help deliver the toxins by disrupting cell membranes in the predator's mouth or digestive tract.

Bioprospecting and Discovery of Novel Palustrin-like Peptides

The vast and largely untapped diversity of amphibian AMPs makes them a prime target for bioprospecting—the search for novel compounds in nature that can be developed into new drugs. nih.govnih.govspringernature.com Frog skin secretions are a particularly rich resource, and numerous studies have focused on identifying new peptides with therapeutic potential. mdpi.comnih.gov

Modern bioprospecting techniques have moved beyond simple collection and testing. A highly effective molecular approach involves using the conserved signal peptide sequence of AMP precursors to find new ones. nih.gov Researchers can design primers that target these known, conserved DNA regions to amplify the entire precursor sequence from a frog's genetic material (cDNA). This allows for the rapid identification of the novel, hypervariable mature peptide sequence attached to it. nih.gov

This approach has led to the discovery of many new peptides, including new members of the Palustrin family.

Palustrin-2ISb was identified from the skin of the endangered frog Odorrana ishikawae. nih.gov

Palustrin-2LTb was discovered in the Kuatun frog, Hylarana latouchii, using a 'shotgun' cloning strategy that relies on the conserved precursor sequence. nih.gov

Palustrin-Ca was isolated from the American bullfrog, Lithobates catesbeianus, and was found to have potent antimicrobial and anticancer properties. nih.govbiorxiv.org

These discoveries highlight that the world's amphibians remain a significant reservoir of novel bioactive molecules. Continued bioprospecting efforts are crucial for uncovering new peptide structures that could become templates for the next generation of antimicrobial drugs. nih.gov

Table 2. Examples of Recently Discovered Palustrin Peptides
Peptide NameSource SpeciesKey Finding/MethodReference
Palustrin-2ISbOdorrana ishikawaeIsolated based on antimicrobial activity; precursor cDNA cloned and sequenced. nih.gov nih.gov
Palustrin-2LTbHylarana latouchiiDiscovered via 'shotgun' cloning using primers for the conserved signal peptide region. nih.gov nih.gov
Palustrin-CaLithobates catesbeianusIsolated from skin secretions; found to have potent antimicrobial and anticancer activity. nih.govbiorxiv.org nih.govbiorxiv.org
Palustrin-2CE2Rana chensinensisGene expression and promoter activity studied in response to environmental stimuli. researchgate.netnih.gov researchgate.netnih.gov

Advanced Research Methodologies and Future Directions in Palustrin Ra Research

Bioinformatics and In Silico Approaches

Bioinformatics and computational modeling have become indispensable tools in the field of antimicrobial peptide research. These approaches offer rapid, cost-effective methods for identifying, characterizing, and optimizing AMPs like Palustrin-RA, significantly reducing the reliance on time-consuming and expensive laboratory experiments.

Peptide Design and Prediction Tools

The discovery and design of novel AMPs are increasingly driven by a variety of bioinformatics tools and databases. These resources leverage the vast amount of existing sequence and functional data to predict the antimicrobial potential of new peptide sequences. acs.org

A common strategy involves using the primary structure of a known AMP, such as a member of the palustrin family, as a template. nih.gov Computer-aided design is then employed to generate a library of truncated or modified peptides. nih.gov These virtual peptides are subsequently screened using prediction tools that assess their likelihood of possessing antimicrobial activity. For instance, a bioinformatics-directed approach was successfully used to explore the active core of palustrin-2LTb, a novel AMP, by synthesizing a set of interceptive peptides based on in silico predictions. nih.govnih.gov This method helps in identifying the minimal functional unit of the peptide, which can lead to the development of smaller, more cost-effective, and potentially less toxic therapeutic agents. nih.gov

Machine learning algorithms are at the heart of many modern AMP prediction tools. nih.gov These algorithms are trained on large datasets of known AMPs and non-AMPs to recognize the physicochemical properties and sequence motifs that correlate with antimicrobial function. nih.gov This allows for the high-throughput screening of entire proteomes or virtual peptide libraries to identify promising AMP candidates. asm.org

Several databases serve as crucial repositories of AMP information, providing researchers with sequences, structures, and activity profiles that are essential for developing and validating prediction models. acs.orgnih.gov

Table 1: Examples of Bioinformatics Tools and Databases in AMP Research

Tool/DatabaseFunctionApplication in Palustrin-RA Research
CAMPR3 A comprehensive database of antimicrobial peptides and a prediction server.Can be used to predict the antimicrobial activity of Palustrin-RA variants.
DBAASP A database with a focus on antimicrobial, and sterile activities of peptides.Provides data that can inform the design of Palustrin-RA analogs with improved selectivity.
amPEPpy An open-source, command-line tool for predicting AMP sequences from large datasets. oup.comCould be used to mine transcriptomic data from frog skin for novel Palustrin-RA-like sequences. oup.com
PyAMPA A bioinformatics platform for the discovery and optimization of AMPs. asm.orgCan be employed to screen for potential Palustrin-RA precursors in genomic or transcriptomic data and optimize their sequences for enhanced activity. asm.org

Computational Modeling of Peptide-Membrane Interactions

Understanding the interaction between an AMP and the microbial cell membrane is crucial for elucidating its mechanism of action. Computational modeling techniques, particularly molecular dynamics (MD) simulations, provide atomic-level insights into these complex interactions that are often difficult to obtain through experimental methods alone. nih.govumsystem.edunih.gov

MD simulations can model the behavior of a peptide like Palustrin-RA as it approaches and interacts with a lipid bilayer mimicking a bacterial membrane. nih.govnih.gov These simulations can reveal key information such as:

The secondary structure of the peptide upon membrane binding. nih.gov

The depth of peptide insertion into the membrane. nih.gov

The orientation of the peptide relative to the membrane surface. nih.gov

The specific lipid types the peptide preferentially interacts with. nih.gov

The potential for the peptide to form pores or otherwise disrupt the membrane structure. nih.gov

For example, a molecular dynamics simulation was used to model the interactions of Palustrin-Ca with sodium dodecyl sulfate (B86663) micelles, which serve as a mimic for bacterial membranes. nih.gov The simulation showed that the peptide maintained its α-helical conformation and adopted a position parallel to the micelle surface, driven by favorable hydrophobic and electrostatic interactions. nih.gov Such studies are invaluable for understanding how the amphipathic nature of peptides like Palustrin-RA contributes to their membrane-disrupting activity.

These computational approaches not only help in understanding the function of naturally occurring peptides but also guide the rational design of new AMPs with enhanced potency and selectivity. mdpi.comresearchgate.net By modeling the effects of specific amino acid substitutions, researchers can predict how changes in properties like cationicity and hydrophobicity will affect membrane interactions. mdpi.comresearchgate.net

Omics Technologies in AMP Discovery and Characterization

The advent of "omics" technologies has revolutionized the field of peptide research, enabling a global and high-throughput analysis of biological molecules. These approaches are particularly well-suited for the discovery and characterization of AMPs from complex biological sources like frog skin secretions.

Peptidomics for Secretion Profiling

Peptidomics focuses on the large-scale study of peptides in a biological sample. nih.govtandfonline.com In the context of Palustrin-RA research, peptidomics is a powerful tool for analyzing the complex mixture of peptides present in frog skin secretions. nih.govtandfonline.comnih.govulster.ac.uk The typical peptidomic workflow involves the separation of peptides from the secretion, often using reversed-phase high-performance liquid chromatography (RP-HPLC), followed by mass spectrometry (MS) for mass determination and sequencing. tandfonline.comtandfonline.com

This approach allows for the rapid and comprehensive identification of the full spectrum of peptides secreted by a particular frog species. tandfonline.com It has several advantages over traditional bioassay-guided fractionation, as it can identify peptides that may not be abundant enough to show activity in initial screens but could still have therapeutic potential. tandfonline.comtandfonline.com Peptidomic analysis has been instrumental in the discovery of numerous novel AMPs from various frog species. nih.govnih.gov

The data generated from peptidomic studies provides a "snapshot" of the peptides being actively secreted, offering valuable clues about the frog's innate immune response. nih.govresearchgate.net This information is crucial for identifying not just the mature Palustrin-RA peptide but also any potential variants or post-translationally modified forms.

Functional Genomics for Gene-Function Correlation

Functional genomics aims to understand the relationship between an organism's genes and their biological functions. In the study of Palustrin-RA, functional genomics approaches can be used to definitively link the gene encoding the Palustrin-RA precursor to its antimicrobial activity.

One key aspect is studying the genomic organization of AMP genes. For instance, research on the prepropalustrin-2CE2 gene from Rana chensinensis revealed that it contains three exons and two introns, a common structure for many frog AMP genes. nih.gov Furthermore, analysis of the gene's promoter region can identify binding sites for transcription factors, providing insights into how the gene's expression is regulated in response to environmental stimuli like the presence of pathogens. nih.gov Experiments have shown that transcription factors such as RelA and NF-κB1 can directly interact with the promoter of the palustrin-2CE2 gene, thereby activating its expression. nih.gov

By correlating changes in gene expression with the production of the antimicrobial peptide and the organism's ability to resist infection, researchers can establish a clear gene-function relationship. These studies are fundamental to understanding the role of Palustrin-RA in the frog's innate immune system.

Transcriptomics for Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing the transcriptome of frog skin, researchers can gain a comprehensive view of the genes that are actively being expressed, including the gene encoding the Palustrin-RA precursor. nih.gov

RNA-sequencing (RNA-Seq) is a powerful transcriptomic technique that can be used to:

Identify and sequence the cDNAs encoding novel AMP precursors. nih.gov

Quantify the expression levels of AMP genes, including the one for Palustrin-RA.

Compare gene expression profiles under different conditions, such as before and after exposure to a pathogen. nsf.gov

For example, transcriptomic analysis of frog skin can reveal that the gene for a Palustrin-RA precursor is highly expressed, suggesting an important role in the frog's defense system. A study on a novel AMP, palustrin-2LTb, successfully identified the precursor-encoding cDNA from the frog's skin transcriptome. nih.gov This allowed for the deduction of the full precursor sequence, including the signal peptide, an acidic pro-region, and the mature peptide. nih.gov Such information is invaluable for understanding the biosynthesis of Palustrin-RA and for producing the peptide recombinantly for further study.

Strategies for Enhancing Palustrin-RA Bioactivity and Specificity through Peptide Engineering

Peptide engineering has emerged as a critical strategy for refining the therapeutic potential of naturally occurring antimicrobial peptides (AMPs) like those in the palustrin family. The primary goals of this engineering are to amplify their desired biological activities, such as antimicrobial potency, while simultaneously increasing their specificity towards target pathogens and minimizing off-target effects like toxicity to host cells. Research into palustrin-2 peptides, which are structurally related to Palustrin-RA, has demonstrated that targeted modifications can lead to analogs with significantly improved therapeutic profiles.

A key focus of this research has been the structure-activity relationship (SAR) of these peptides. For instance, studies on palustrin-2ISb and its analogue GL-29 have shown that the formation of the cyclic disulphide bridge in the C-terminal "Rana box" has minimal influence on the peptide's antimicrobial activity. mdpi.com This finding has paved the way for the design of truncated analogs that not only retain but sometimes even enhance bioactivity while exhibiting lower toxicity. mdpi.comqub.ac.uk Engineering efforts often involve creating shorter versions of the parent peptide to identify the smallest possible functional motif, although excessive truncation can lead to a loss of potent antimicrobial activity. mdpi.comqub.ac.uk

Targeted Modifications and Analog Design

Targeted modification and analog design represent the practical application of peptide engineering principles to the palustrin family. A prominent and successful strategy involves the truncation of the peptide, particularly the removal of the conserved C-terminal motif known as the "Rana box". mdpi.comnih.gov This cyclic heptapeptide (B1575542) domain, while characteristic of many AMPs from the Ranidae family, has been found to be non-essential for the antimicrobial function of several palustrin peptides. mdpi.comscienceopen.com

For example, a 29-amino-acid truncated version of palustrin-2ISb, which lacks the seven amino acids C-terminal to the Rana box, demonstrated greater antimicrobial activity against microorganisms like E. coli and Staphylococcus aureus than the full-length native peptide. nih.gov Similarly, the analog GL-22, a truncated version of GL-29 (which is itself an analog of palustrin-2ISb), was designed to specifically assess the function of the Rana box. mdpi.comqub.ac.uk The results confirmed that removing this domain had no negative impact on its broad-spectrum antimicrobial activity but significantly lowered its haemolytic activity and cytotoxicity against human cells. mdpi.comqub.ac.uk Further research on palustrin-2LTb also showed that removing the C-terminal 'Rana Box' led to a marked decrease in the peptide's haemolysis and an improvement in its selectivity. nih.gov

These studies collectively indicate that the N-terminal region of these peptides is more critical for their antimicrobial action. The design of analogs often focuses on optimizing the physicochemical properties of this region, such as its helicity, hydrophobicity, and charge, to enhance its ability to interact with and disrupt microbial membranes.

Table 1: Comparison of Palustrin Analogs and Modifications

Parent Peptide Analog/Modification Description of Modification Impact on Bioactivity Impact on Toxicity/Specificity
Palustrin-2ISb Palustrin-2ISb-des-C7 Deletion of 7 C-terminal amino acids Increased antimicrobial activity Not specified
Palustrin-2ISb GL-29 Deletion of 7 C-terminal amino acids Similar antimicrobial activity to parent peptide Not specified
GL-29 GL-22 Truncation to remove the 'Rana box' Similar broad-spectrum antimicrobial activity to GL-29 Much lower haemolysis and cytotoxicity

Translational Opportunities and Challenges for Palustrin-RA and Related Peptides as Novel Biomolecules

The potent bioactivity of Palustrin-RA and its engineered analogs presents significant translational opportunities, particularly in an era of rising antimicrobial resistance. As promising alternatives to conventional antibiotics, these peptides could address a critical unmet medical need. mdpi.com Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and in some cases, fungi and cancer cells, opens up a wide range of potential therapeutic applications. mdpi.combiorxiv.org The demonstration of in vivo efficacy, such as the activity of the analog GL-22 against Staphylococcus aureus in infected larvae, underscores their potential for development into clinically useful agents. mdpi.comqub.ac.uk

However, the path from a promising peptide in the lab to a widely available therapeutic is fraught with challenges. A primary hurdle is ensuring the stability of the peptide in a physiological environment. Peptides can be sensitive to ions and serum components, which can decrease their antimicrobial performance. scienceopen.com For instance, the activity of a modified palustrin-2LTb fragment was reduced in the presence of various salts and fetal bovine serum. scienceopen.com Furthermore, while peptide engineering can reduce inherent toxicity, comprehensive safety and toxicology profiles must be established before clinical use.

The high manufacturing cost of synthesizing peptides compared to small-molecule drugs is another significant barrier. Overcoming these economic and scientific hurdles is central to the mission of translational science, which aims to improve the efficiency of developing and disseminating new health interventions. nih.govnih.gov The process involves navigating complex regulatory pathways, including multi-site institutional review board (IRB) reviews for clinical trials, which can cause significant delays and increase costs. nih.gov Successfully translating Palustrin-RA from a laboratory curiosity into a novel biomolecule for clinical use will require overcoming these scientific, economic, and regulatory challenges.

Table 2: Translational Profile of Palustrin-RA and Related Peptides

Opportunities Challenges
Potential to combat antibiotic-resistant bacteria. Susceptibility to degradation and inactivation in physiological conditions (e.g., serum, salts). scienceopen.com
Broad-spectrum antimicrobial activity. mdpi.com High cost of peptide synthesis and manufacturing.
Potential for anticancer therapeutic applications. biorxiv.org Need for extensive safety and toxicology testing.
Reduced toxicity and improved specificity through engineering. nih.gov Complexity and expense of clinical trials and regulatory approval processes. nih.gov

Q & A

Q. How can researchers leverage cryo-EM or X-ray crystallography to resolve Palustrin-RA’s membrane interaction mechanisms?

  • Methodological Answer : Optimize peptide-lipid reconstitution protocols for structural studies (e.g., nanodiscs for cryo-EM). Use synchrotron radiation for high-resolution crystallography and validate models with molecular dynamics simulations (e.g., GROMACS). Deposit structures in the PDB with detailed experimental descriptors .

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